molecular formula C21H27NO3 B2591501 N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide CAS No. 1797900-58-3

N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2591501
CAS No.: 1797900-58-3
M. Wt: 341.451
InChI Key: XTTUKCOQPNPGDN-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Intermediate: Starting with 2-methoxy-2-phenylbutylamine and 4-methoxybenzaldehyde, a condensation reaction can form an intermediate Schiff base.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Amidation: The final step involves reacting the amine with a suitable acylating agent, such as propanoyl chloride, to form the desired amide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide would depend on its specific interactions with biological targets. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-phenylethyl)-3-(4-methoxyphenyl)propanamide
  • N-(2-methoxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-4-21(25-3,18-8-6-5-7-9-18)16-22-20(23)15-12-17-10-13-19(24-2)14-11-17/h5-11,13-14H,4,12,15-16H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTUKCOQPNPGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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